
Ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid is a complex compound with the molecular formula C16H24O8 and a molecular weight of 344.35700 . This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid involves the polymerization of ethenyl acetate, 2-methylidenebutanoic acid, and 2-methylprop-2-enoic acid. The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure the desired polymerization .
Industrial Production Methods
Industrial production of this compound often involves large-scale polymerization processes. These processes are optimized for efficiency and yield, utilizing advanced equipment and technology to control reaction conditions and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a wide range of products, depending on the substituents involved .
Scientific Research Applications
Ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid has numerous scientific research applications, including:
Chemistry: Used as a monomer in polymerization reactions to create various polymers with unique properties.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as changes in molecular structure, reactivity, and stability. The exact pathways and targets depend on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid include:
- Methacrylic acid
- Ethyl acrylate
- Acrylic acid
- Vinyl acetate polymer
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and polymerization properties. This combination allows for the creation of polymers with specific and desirable characteristics, making it valuable in various applications .
Properties
CAS No. |
31550-14-8 |
|---|---|
Molecular Formula |
C13H20O6 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
ethenyl acetate;2-methylidenebutanoic acid;2-methylprop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.2C4H6O2/c1-3-4(2)5(6)7;1-3-6-4(2)5;1-3(2)4(5)6/h2-3H2,1H3,(H,6,7);3H,1H2,2H3;1H2,2H3,(H,5,6) |
InChI Key |
PHYCQAPGOLYKFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(=O)O.CC(=C)C(=O)O.CC(=O)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



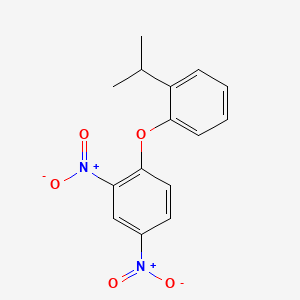

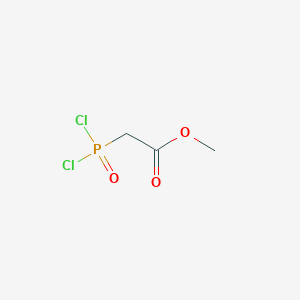
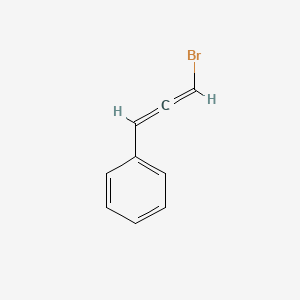
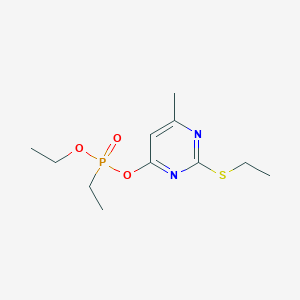
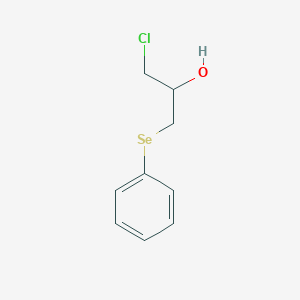

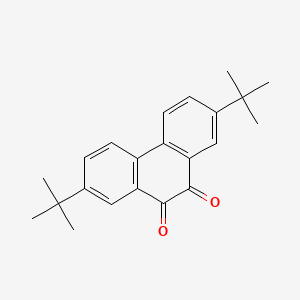
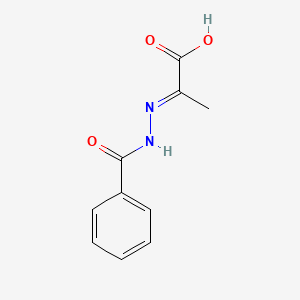

![1-(2-Fluoroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14691613.png)

![2-{[(3alpha,5beta,12alpha)-3,12-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14691631.png)
